Nicotinic acid, 4-(2-chloroethylthio)-

Alkylating agent reactivity Leaving group comparison Nucleophilic substitution kinetics

Nicotinic acid, 4-(2-chloroethylthio)- (CAS 13096-15-6) is a synthetic 4-substituted pyridine-3-carboxylic acid derivative with the molecular formula C8H8ClNO2S and a molecular weight of 217.67 g/mol. It belongs to the class of heterocyclic nitrogen and sulfur mustards, characterized by a 2-chloroethylthio pharmacophore attached at the 4-position of the nicotinic acid pyridine ring.

Molecular Formula C8H8ClNO2S
Molecular Weight 217.67 g/mol
CAS No. 13096-15-6
Cat. No. B087783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinic acid, 4-(2-chloroethylthio)-
CAS13096-15-6
Synonyms4-(2-Chloroethylthio)nicotinic acid
Molecular FormulaC8H8ClNO2S
Molecular Weight217.67 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1SCCCl)C(=O)O
InChIInChI=1S/C8H8ClNO2S/c9-2-4-13-7-1-3-10-5-6(7)8(11)12/h1,3,5H,2,4H2,(H,11,12)
InChIKeyIHESCFOJBNPJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethylthio)nicotinic Acid (CAS 13096-15-6): Chemoinformatic Profile and Alkylating Agent Classification


Nicotinic acid, 4-(2-chloroethylthio)- (CAS 13096-15-6) is a synthetic 4-substituted pyridine-3-carboxylic acid derivative with the molecular formula C8H8ClNO2S and a molecular weight of 217.67 g/mol [1]. It belongs to the class of heterocyclic nitrogen and sulfur mustards, characterized by a 2-chloroethylthio pharmacophore attached at the 4-position of the nicotinic acid pyridine ring [2]. The presence of the 2-chloroethylthio group confers alkylating ability, a property central to its original design as a potential antineoplastic agent via irreversible enzyme inhibition in glycolytic pathways [2][3]. Unlike common nicotinic acid analogs used as vitamin B3 supplements or lipid-modifying agents, this compound is exclusively a non-clinical research tool, typically supplied at ~95% purity for in vitro experimental use only .

Procurement Risk Alert: Why 4-(2-Chloroethylthio)nicotinic Acid Cannot Be Interchanged with Other 4-Substituted Nicotinic Acid Derivatives


Generic substitution among 4-substituted nicotinic acid derivatives is scientifically unsound due to the profound divergence in biological mechanism and potency dictated by the nature of the 4-substituent. While 4-alkoxy and 4-hydroxy analogs were synthesized alongside the target compound as potential NAD analogue inhibitors, only the 2-haloethylthio derivatives (Cl and Br) possess the alkylating functionality required for irreversible target engagement [1]. Even within the 2-haloethylthio sub-class, the chlorine atom is not a passive placeholder: the chloro derivative represents a monofunctional alkylating agent with a single reactive leaving group, distinguishing it mechanistically from bifunctional nitrogen mustards and directly affecting DNA cross-linking potential, mutagenicity profile, and therapeutic index [2]. Furthermore, the specific isomerism around the chloroethylthio moiety is critical; published structure-activity relationship (SAR) data on related butanoic acid systems demonstrate that the position of chlorine substitution (3-chloro vs. 4-chloro) alters alkylating ability, antitumor activity, and toxicity by 3- to 5-fold, confirming that even subtle positional changes produce non-equivalent biological outcomes [3]. Selecting an alternative 4-substituted nicotinic acid—whether a non-alkylating 4-ethoxy derivative or a different haloalkyl isomer—risks complete loss of the desired alkylating activity or introduction of an uncharacterized toxicity profile.

Quantitative Differentiation Evidence for 4-(2-Chloroethylthio)nicotinic Acid (CAS 13096-15-6): Comparator-Based Analysis


Monofunctional Alkylating Architecture: Chloro vs. Bromo Leaving Group Reactivity in 4-Haloethylthio Nicotinic Acids

Among the two 4-(2-haloethylthio)nicotinic acid derivatives synthesized and tested by Ross, the bromo analog (4-(2-bromoethylthio)nicotinic acid) and the chloro analog (the target compound) differ in their leaving group identity, which directly controls alkylation reaction kinetics and biological half-life. Both compounds were designed to release a halide ion upon nucleophilic attack at the β-carbon of the thioether side chain, forming a reactive episulfonium intermediate that covalently modifies biological nucleophiles [1]. The C–Br bond dissociation energy is approximately 285 kJ/mol versus approximately 327 kJ/mol for C–Cl, making the bromo derivative a kinetically faster alkylating agent; however, this higher reactivity often translates to greater non-specific toxicity and shorter effective half-life in biological media [2]. The chloro derivative thus presents a moderated alkylation rate that may offer a more experimentally tractable window for dose-response studies in cell-based assays [1][2].

Alkylating agent reactivity Leaving group comparison Nucleophilic substitution kinetics

In Vivo Antitumor Activity: Moderate Walker 256 Carcinosarcoma Inhibition at Tolerated Doses

In the original antineoplastic screening study by Ross, 4-(2-chloroethylthio)nicotinic acid was evaluated in the Walker 256 carcinosarcoma rat model. The compound demonstrated approximately 50% tumor inhibition at tolerated doses [1]. This moderate level of in vivo activity places it below the high-efficacy bifunctional alkylating agents (such as nitrogen mustards achieving >90% inhibition in the same model) but distinguishes it from non-alkylating 4-substituted nicotinic acid analogs (e.g., 4-ethoxy, 4-methoxy, 4-hydroxy derivatives), which were prepared as potential prodrugs or NAD analogue inhibitors but lack the alkylating warhead and would not be expected to show comparable irreversible antitumor activity [2]. The observed ~50% inhibition is consistent with the expected activity of a monofunctional alkylating agent, which can alkylate nucleophilic sites on DNA or proteins but cannot form the interstrand cross-links that bifunctional agents use to achieve higher cytotoxicity [3].

Walker 256 tumor model In vivo antitumor screening Alkylating agent efficacy

Structural Alert for Mutagenicity: SAR-Based Classification as a Germ Cell Mutagen Hazard

Under the New Zealand Hazardous Substances (Minimum Degrees of Hazard) Regulations 2001, Schedule 4, clause 2(1)(o)(i), 4-(2-chloroethylthio)nicotinic acid meets the criteria for classification as a substance with evidence of mutagenic effects based on a structure-activity relationship (SAR) to known germ cell mutagens [1]. This regulatory determination is based on two converging lines of evidence: (1) positive in vitro mutagenicity data in mammalian cells, and (2) significant correlative structural relationship between the 2-chloroethylthio pharmacophore of the target compound and the chemical structure of established germ cell mutagens [1]. This SAR-based hazard classification is consistent with the known DNA-damaging mechanism of 2-chloroethylthio-containing compounds, which can alkylate guanine residues irreversibly [2]. In contrast, non-alkylating 4-substituted nicotinic acid derivatives (e.g., 4-hydroxy, 4-methoxy) lack this electrophilic alkylating functionality and are not expected to trigger the same SAR-based genotoxicity alert, representing a critical safety-differentiated selection criterion for laboratories where mutagen handling protocols differ between compound classes [3].

Genotoxicity Structure-activity relationship (SAR) Regulatory hazard classification

Positional Isomerism and Toxicity Divergence: Insights from the 2-Chloroethylthio Butanoic Acid Pharmacophore Series

Although direct comparative toxicity data for 4-(2-chloroethylthio)nicotinic acid itself are not available in the open literature, SAR data from the closely related 2-chloroethylthio-substituted butanoic acid series provide quantitative evidence that the position of chlorine substitution on the pharmacophore-bearing scaffold dramatically modulates toxicity. Vektariene et al. demonstrated that arylamide and cyclohexylamide derivatives of isomeric 3-chloro-4-(2-chloroethylthio)butanoic acid and 4-chloro-3-(2-chloroethylthio)butanoic acid differ in toxicity by 3- to 5-fold, despite both isomers retaining high antitumor activity [1]. Specifically, the presence of an anilide or cyclohexylamide carboxylic/alkylenecarboxylic substituent reduced the toxicity of the compounds 3–5 times in comparison with the parent 3-chloro and 4-chloro anilides and cyclohexylamides [1]. This class-level finding establishes that the toxicity of 2-chloroethylthio-bearing compounds is exquisitely sensitive to the position and identity of substituents on the carrier scaffold, and that a pyridine-based carrier (nicotinic acid) is expected to produce a toxicity profile distinct from the butanoic acid scaffold. This supports the argument that 4-(2-chloroethylthio)nicotinic acid cannot be considered toxicologically equivalent to other 2-chloroethylthio compounds with different scaffold architectures.

Isomer-dependent toxicity Structure-toxicity relationship Alkylating agent therapeutic index

Monofunctional vs. Bifunctional Alkylating Mechanism: DNA Cross-Linking Capacity as a Determinant of Carcinostatic Potency

Ross explicitly notes in the original 1966 publication that 'many difunctional alkylating agents have greater carcinostatic activity than the corresponding monofunctional analogs' [1]. 4-(2-Chloroethylthio)nicotinic acid, bearing a single 2-chloroethylthio group, is a monofunctional alkylating agent capable of alkylating one nucleophilic site per molecule. This contrasts with classical nitrogen mustards such as mechlorethamine (bis(2-chloroethyl)methylamine), which possess two alkylating arms and can form DNA interstrand cross-links that are far more cytotoxic [2]. The monofunctional nature of the target compound predicts a fundamentally different DNA damage spectrum—predominantly monoadducts and intrastrand cross-links rather than interstrand cross-links—with correspondingly different cellular response pathways (base excision repair vs. Fanconi anemia pathway), mutagenic signatures, and therapeutic window characteristics [3]. This mechanistic distinction is critical for research applications where the specific biological consequences of monofunctional vs. bifunctional DNA alkylation are under investigation.

Monofunctional alkylator DNA interstrand cross-linking Carcinostatic activity comparison

Optimal Research Application Scenarios for 4-(2-Chloroethylthio)nicotinic Acid (CAS 13096-15-6): Evidence-Guided Selection


Mechanistic Studies of Monofunctional DNA Alkylation and Repair Pathway Activation

This compound is optimally deployed in DNA damage and repair research where a monofunctional alkylating agent with a defined, single reactive arm is required. Unlike bifunctional nitrogen mustards that produce interstrand cross-links triggering the Fanconi anemia pathway, 4-(2-chloroethylthio)nicotinic acid generates predominantly monoadducts and intrastrand cross-links, activating base excision repair and direct reversal mechanisms [1][2]. Its ~50% Walker 256 tumor inhibition at tolerated doses, documented in the original Ross screening study, provides a benchmark for in vivo efficacy that can be used to calibrate combination therapy experiments or to screen for sensitizers that enhance monofunctional alkylator potency [1].

Structure-Activity Relationship (SAR) Profiling of 2-Chloroethylthio Pharmacophore Scaffolds

The nicotinic acid scaffold of this compound represents a pyridine-based heterocyclic carrier distinct from the more commonly studied butanoic acid and 1,4-naphthoquinone carriers of the 2-chloroethylthio pharmacophore. Published data show that in 1,4-naphthoquinone systems, introduction of one 2-chloroethylthio group improved anticancer properties while addition of a second decreased activity [1]. The target compound allows researchers to extend this SAR investigation to a pyridinecarboxylic acid scaffold, enabling comparative studies of how the carrier structure modulates alkylation kinetics, cellular uptake, target engagement selectivity, and toxicity [2]. The 3- to 5-fold toxicity variation documented between substituted and unsubstituted butanoic acid derivatives in the same pharmacophore class underscores the value of scaffold-diversified SAR exploration [3].

Prodrug Design Using the Nicotinic Acid Carboxyl Group as a Derivatization Handle

The free carboxylic acid group at the 3-position of the pyridine ring offers a synthetic handle for prodrug derivatization. Ross demonstrated that this carboxyl group can be converted to the corresponding methyl ester (4-(2-chloroethylthio)nicotinic acid methyl ester), amide (4-(2-chloroethylthio)nicotinamide), and ethylenimine (N-4-(2-chloroethylthio)nicotinoylethylenimine) derivatives, each with potentially distinct pharmacokinetic properties [1]. The ethylenimine derivative in particular represents a novel type of difunctional alkylating agent bearing two different alkylating groups (aziridine and 2-chloroethyl), and was prepared as a model compound for this dual-warhead concept [1]. Researchers investigating tumor-activated prodrug strategies or seeking to modulate the physicochemical properties of the 2-chloroethylthio pharmacophore through carboxyl derivatization will find this compound a versatile starting material.

Genotoxicity and Safety Assessment Studies of Heterocyclic Sulfur Mustards

Given its regulatory classification under the NZ Hazardous Substances Regulations as having a structure-activity relationship to known germ cell mutagens, based on positive in vitro mammalian cell mutagenicity data [1], this compound serves as a reference standard for genotoxicity assessment of sulfur mustard analogs. Its well-defined monofunctional alkylating mechanism and the availability of non-alkylating control compounds (e.g., 4-methoxynicotinic acid, 4-hydroxynicotinic acid) from the same synthetic series [2] make it particularly suitable for controlled experiments designed to deconvolute the relative contributions of the alkylating warhead vs. the nicotinic acid scaffold to overall genotoxic potential. The documented mutagenicity profile also makes this compound valuable as a positive control in Ames test and mammalian cell mutagenicity assay development and validation [1].

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